molecular formula C17H25N3O3 B5826605 METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[(1-PROPYL-4-PIPERIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5826605
M. Wt: 319.4 g/mol
InChI Key: WRCCNDDWQOFRRB-UHFFFAOYSA-N
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Description

Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate is an organic compound with the molecular formula C17H25N3O3. It is a derivative of benzoic acid and contains a piperidine ring, which is a common structural motif in many biologically active compounds .

Preparation Methods

The synthesis of methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-propyl-4-piperidylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond . The resulting product is then esterified using methanol and an acid catalyst to yield the final compound .

Chemical Reactions Analysis

Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring in the compound is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, which may have therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Methyl 2-({[(1-propyl-4-piperidyl)amino]carbonyl}amino)benzoate can be compared with other similar compounds such as:

    Methyl 2-({[(1-methyl-4-piperidyl)amino]carbonyl}amino)benzoate: This compound has a similar structure but with a methyl group instead of a propyl group on the piperidine ring.

    Methyl 2-({[(1-ethyl-4-piperidyl)amino]carbonyl}amino)benzoate: This compound has an ethyl group on the piperidine ring.

    Methyl 2-({[(1-butyl-4-piperidyl)amino]carbonyl}amino)benzoate: This compound has a butyl group on the piperidine ring.

The uniqueness of this compound lies in its specific propyl substitution, which can influence its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-[(1-propylpiperidin-4-yl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-10-20-11-8-13(9-12-20)18-17(22)19-15-7-5-4-6-14(15)16(21)23-2/h4-7,13H,3,8-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCCNDDWQOFRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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